molecular formula C6H3Cl2F B075098 1,3-Dichloro-5-fluorobenzene CAS No. 1435-46-7

1,3-Dichloro-5-fluorobenzene

Cat. No. B075098
CAS RN: 1435-46-7
M. Wt: 164.99 g/mol
InChI Key: BLWGKIXZAUOECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07238702B2

Procedure details

A solution of 2.5 M n-butyllithium in hexane (8.72 mL, 21.8 mmol) was added to anhydrous THF (100 mL) at −78° C. under nitrogen with stirring, followed by the addition of 1.0 M potassium t-butyloxide in THF (21.81 mL, 21.8 mmol). The reaction mixture was stirred at −78° C. for 30 min, then 3,5-dichlorofluorobenzene (3.0 g, 18.2 mmol) was added over 10 min and the mixture was stirred at −78° C. for 40 minutes. Carbon dioxide gas was then bubbled into the reaction mixture for 10 min The reaction mixture was allowed to come to RT, diluted with ether (100 mL), extracted with a solution of aqueous 1.0 M sodium hydroxide (2×50 mL). The combined sodium hydroxide extract was washed with ether (100 mL). The sodium hydroxide layer was then acidified to pH 3 with a solution of aqueous concentrated HCl, extracted with ethyl acetate (2×50 mL). The combined ethyl acetate layers were dried over sodium sulfate and concentrated. The crude product was purified by ISCO flash chromatography (silica gel/hexane-ethyl acetate 100:0 to 0:100 gradient) to afford the title compound as a brown solid (1.34 g, 35% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.72 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
potassium t-butyloxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
21.81 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.C([O:16][C:17](C)(C)C)(C)(C)C.[K].[Cl:22][C:23]1[CH:24]=[C:25]([F:30])[CH:26]=[C:27]([Cl:29])[CH:28]=1.C1C[O:34]CC1>>[Cl:22][C:23]1[CH:28]=[C:27]([Cl:29])[CH:26]=[C:25]([F:30])[C:24]=1[C:17]([OH:16])=[O:34] |f:2.3,^1:20|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
8.72 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
potassium t-butyloxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(C)(C)C.[K]
Name
Quantity
21.81 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)F

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
Carbon dioxide gas was then bubbled into the reaction mixture for 10 min The reaction mixture
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to come to RT
ADDITION
Type
ADDITION
Details
diluted with ether (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with a solution of aqueous 1.0 M sodium hydroxide (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined sodium hydroxide extract
WASH
Type
WASH
Details
was washed with ether (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by ISCO flash chromatography (silica gel/hexane-ethyl acetate 100:0 to 0:100 gradient)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=CC(=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.